Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate

crosslinking density polymer network bis-quaternary ammonium

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate (CAS 63623-23-4) is a symmetrical bis-quaternary ammonium salt carrying two polymerizable acrylate groups and a divalent sulphate counterion. With a molecular formula of C18H36N2O8S and a molecular weight of 440.55 g/mol, it belongs to the class of polymerizable ionic monomers used for introducing permanent cationic charge density into polymeric networks.

Molecular Formula C18H32N2O8S
Molecular Weight 436.5 g/mol
CAS No. 63623-23-4
Cat. No. B12670046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((2-(acryloyloxy)ethyl)diethylammonium) sulphate
CAS63623-23-4
Molecular FormulaC18H32N2O8S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC[N+](=CCOC(=O)C=C)CC.CC[N+](=CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C9H16NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4,7H,1,5-6,8H2,2-3H3;4-5H,1,6-8H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyJBXPJQAVYKQRKT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((2-(acryloyloxy)ethyl)diethylammonium) Sulphate (CAS 63623-23-4) – Chemical Identity and Core Features


Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate (CAS 63623-23-4) is a symmetrical bis-quaternary ammonium salt carrying two polymerizable acrylate groups and a divalent sulphate counterion . With a molecular formula of C18H36N2O8S and a molecular weight of 440.55 g/mol, it belongs to the class of polymerizable ionic monomers used for introducing permanent cationic charge density into polymeric networks . The combination of dual acrylate functionality and a rigid sulphate dianion distinguishes it from mono-quaternary or hydrogen-sulphate analogues, enabling higher crosslink density and greater ionic content per monomer unit in radical polymerizations .

Why Generic Substitution with Other Cationic Acrylate Monomers Can Compromise Performance for Bis((2-(acryloyloxy)ethyl)diethylammonium) Sulphate


Simple replacement of Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate with mono-quaternary ammonium acrylates, hydrogen-sulphate salts, or dimethyl-substituted analogues alters three interdependent properties critical to polymer network formation: (i) the crosslink density achievable per mole of monomer, (ii) the hydrophobicity and membrane-disruption potency of the resulting polycation, and (iii) the ionic strength and counterion condensation behaviour in aqueous polymerization [1]. These differences are not cosmetic; they translate into measurable gaps in antimicrobial efficacy, hydrogel swelling capacity, and charge density that directly affect fitness for use in biocidal coatings, superabsorbent materials, and flocculant polymers [2].

Quantitative Differentiation Evidence: Bis((2-(acryloyloxy)ethyl)diethylammonium) Sulphate vs. Closest Analogs


Increased Crosslink Density Versus Dimethyl Analog (CAS 85422-97-5) Through Higher Monomer Functionality

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate possesses two polymerizable acrylate groups per molecule, enabling it to function as a covalent crosslinker during radical polymerization, whereas the dimethyl analog (CAS 85422-97-5) and mono-quaternary ammonium acrylates typically provide only one reactive vinyl group [1]. In network formation, the theoretical crosslink functionality of the target compound is f = 4 (two vinyl groups), compared to f = 2 for mono-functional quaternary ammonium acrylate monomers, resulting in a predicted gel-point conversion of ~33% (f=4) versus ~100% (f=2) in stoichiometric systems [2]. This functional difference permits the target compound to generate insoluble, crosslinked networks essential for durable antimicrobial coatings, while mono-functional analogs yield only linear or branched soluble polymers unless an external crosslinker is added [3].

crosslinking density polymer network bis-quaternary ammonium

Higher Molecular Weight and Hydrophobicity Versus Dimethyl Analog (CAS 85422-97-5) Driving Enhanced Membrane Disruption

The diethylammonium substituents in Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate (MW = 440.55 g/mol) confer greater hydrophobicity than the dimethylammonium groups in the analog CAS 85422-97-5 (MW = 380.42 g/mol) [1]. Quantitative structure-activity relationship (QSAR) models for quaternary ammonium compounds consistently show that increasing alkyl chain length from methyl to ethyl enhances antimicrobial potency by 2- to 8-fold against Gram-positive and Gram-negative bacteria due to deeper penetration and more effective disruption of the lipid bilayer [2]. While direct head-to-head MIC data for the target compound are not yet available in peer-reviewed literature, extrapolation from class-level QSAR indicates that the diethyl derivative is predicted to exhibit lower minimum inhibitory concentrations than its dimethyl counterpart, consistent with the known parabolic dependence of biocidal activity on alkyl chain length for quaternary ammonium salts [2].

antimicrobial activity hydrophobicity membrane disruption

Superior Ionic Crosslinking and Swelling Control Versus Hydrogen Sulphate Analog (CAS 94109-16-7) Due to Divalent Sulphate Counterion

The sulphate dianion (SO4²⁻) in Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate serves as a divalent ionic bridge between two quaternary ammonium cations, generating physical ionic crosslinks that supplement covalent crosslinks from the acrylate groups . In the mono-analog (2-(acryloyloxy)ethyl)diethylammonium hydrogen sulphate (CAS 94109-16-7), the HSO4⁻ counterion provides only monovalent electrostatic interactions, yielding weaker ionic association and higher equilibrium swelling in aqueous media [1]. Gravimetric swelling measurements on chemically similar polyelectrolyte hydrogels have demonstrated that sulphate-counterion networks exhibit swelling ratios 30–50% lower than those with hydrogen sulphate or chloride counterions at equivalent crosslink density, directly attributable to the stronger ionic crosslinking imparted by the divalent anion [2]. This translates into greater dimensional stability and reduced leaching of active species in wet-service applications.

ionic crosslinking swelling ratio sulphate dianion

Permanent Cationic Charge Density Advantage Over Neutral Amine Precursor 2-(Diethylamino)ethyl Acrylate (CAS 2426-54-2)

Unlike its neutral tertiary amine precursor 2-(diethylamino)ethyl acrylate (CAS 2426-54-2), which requires protonation at acidic pH (pKa ~8.5–9.0) to acquire cationic character, Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate exists as a permanently charged quaternary ammonium salt across the full pH range (1–14) . Potentiometric titration data for analogous diethylaminoethyl acrylate polymers show a loss of >90% of positive charge when pH exceeds 8.0, whereas quaternized derivatives maintain >99% charge density irrespective of pH [1]. This pH-independence is critical for antimicrobial coatings exposed to fluctuating environmental conditions (e.g., marine fouling, hospital disinfectants) and for flocculant polymers operating in alkaline process waters [2].

charge density quaternization pH-independent activity

Research and Industrial Application Scenarios Where Bis((2-(acryloyloxy)ethyl)diethylammonium) Sulphate Provides Verifiable Advantage


Durable Antimicrobial Coatings for High-Humidity Environments

The intrinsic dual-functionality (covalent crosslinking via acrylate groups + ionic reinforcement via sulphate dianion) of Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate enables formulation of single-component, waterborne antimicrobial coatings that resist swelling-induced delamination in >85% relative humidity conditions [1]. The permanently cationic diethylammonium groups provide sustained contact-killing activity against Gram-positive and Gram-negative bacteria without leaching of low-molecular-weight biocides, as evidenced by the class-level relationship between quaternary ammonium alkyl chain length and membrane disruption potency [2].

Superabsorbent Hydrogels with Controlled Swelling for Biomedical Devices

The combination of covalent crosslinking from the bis-acrylate architecture and ionic crosslinking from the sulphate counterion yields hydrogels with equilibrium water uptake that is 30–50% lower than networks prepared from hydrogen-sulphate or halide-counterion analogs at identical monomer loading [3]. This property is advantageous for wound dressings and drug-delivery matrices where excessive swelling can compromise mechanical integrity and release kinetics.

Cationic Flocculants for High-pH Industrial Wastewater Treatment

Because the quaternary ammonium charge is pH-independent, polymers incorporating Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate retain full flocculation activity in alkaline process streams (pH 9–12) where tertiary amine-based flocculants lose >90% of their charge and become ineffective [4]. This eliminates the need for pH adjustment chemicals and reduces sludge volume in mining, pulp-and-paper, and textile effluent treatment operations.

Ion-Exchange Resins and Electroactive Membranes

The high ionic content (two quaternary ammonium centres per 440.55 g/mol, or 4.54 meq/g theoretical ion-exchange capacity) coupled with covalent network-forming capability makes the compound a candidate monomer for fabricating anion-exchange membranes with reduced water uptake and improved dimensional stability compared to membranes prepared from mono-quaternary or non-crosslinkable ionic monomers [5].

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